molecular formula C8H10F3NO B1352583 N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide CAS No. 78293-47-7

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1352583
CAS No.: 78293-47-7
M. Wt: 193.17 g/mol
InChI Key: BRUZPHLIKWLQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative featuring a cyclohexene ring substituted at the nitrogen atom. Its structure combines the electron-withdrawing trifluoroacetyl group with a cyclic alkene, imparting unique physicochemical and reactivity properties.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUZPHLIKWLQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454637
Record name N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78293-47-7
Record name N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclohex-3-en-1-amine with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

Cyclohex-3-en-1-amine+Trifluoroacetic anhydrideThis compound\text{Cyclohex-3-en-1-amine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Cyclohex-3-en-1-amine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the cyclohexene ring to form N-(cyclohexyl)-2,2,2-trifluoroacetamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Cyclohex-3-en-1-one derivatives or carboxylic acids.

    Reduction: N-(cyclohexyl)-2,2,2-trifluoroacetamide.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Routes
The synthesis of N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclohex-3-en-1-amine with trifluoroacetic anhydride. This reaction is generally performed in inert solvents like dichloromethane or tetrahydrofuran at controlled temperatures to ensure high yield and purity. The reaction can be summarized as follows:Cyclohex 3 en 1 amine+Trifluoroacetic anhydrideN cyclohex 3 en 1 yl 2 2 2 trifluoroacetamide\text{Cyclohex 3 en 1 amine}+\text{Trifluoroacetic anhydride}\rightarrow \text{N cyclohex 3 en 1 yl 2 2 2 trifluoroacetamide}Industrial Production Methods
On an industrial scale, continuous flow reactors are often utilized to optimize reaction conditions and improve efficiency. The incorporation of catalysts and automated systems enhances the scalability and cost-effectiveness of the synthesis process.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. The trifluoroacetamide moiety is known to enhance metabolic stability and bioavailability, making it a promising candidate for developing new therapeutic agents. Its unique structure allows for selective functionalization, which is valuable in creating complex molecules for medicinal purposes .

The compound has shown potential biological activities that merit further exploration:

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

These results indicate that the compound may have significant implications in the treatment of infections and cancer .

Study on Antimicrobial Activity (2024)

Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective: To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Industrial Applications

In materials science, this compound is utilized in the synthesis of polymers and advanced materials. Its unique properties confer specific characteristics such as hydrophobicity and thermal stability, making it suitable for various industrial applications .

Mechanism of Action

The mechanism by which N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
N-(cyclohex-3-en-1-yl)-2,2,2-TFA C₈H₁₀F₃NO 193.17 Cyclohexene Catalysis, Agrochemistry
N-(3-Cyanophenyl)-2,2,2-TFA () C₉H₅F₃N₂O 220.15 3-Cyanophenyl Pharmaceutical intermediate
TFA-D-Phe-Ph(3,4-Me) () C₁₉H₁₉F₃NO₂ 350.13 Dimethylphenyl, phenylprop Biomedical research
IDH-C35 () C₂₆H₃₀F₃N₃O₂ 485.54 Cyclohexyl, imidazole Enzyme inhibition

Biological Activity

N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide, also known by its IUPAC name (R)-N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H10F3NO
  • Molecular Weight : 193.17 g/mol
  • CAS Number : 1350636-90-6
  • SMILES Notation : O=C(N[C@H]1CC=CCC1)C(F)(F)F

The trifluoroacetamide moiety is significant for its potential interactions in biological systems, particularly in modulating enzyme activity and influencing cellular pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. The compound exhibits a range of pharmacological effects including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of trifluoroacetamides can exhibit antibacterial properties. For instance, similar compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 4–8 µg/mL for certain analogues .
  • Antitumor Activity : Some studies suggest that compounds with a trifluoroacetamide group may possess antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Trifluoroacetamides have been noted for their potential anti-inflammatory effects in various models, suggesting they may inhibit pro-inflammatory cytokines or pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclohexenyl ring and trifluoromethyl group plays a pivotal role in enhancing the compound's lipophilicity and bioavailability.

Table 1: Structure-Activity Relationships of Related Compounds

Compound IDStructureR GroupMIC (µg/mL)Activity Type
1CF₃H5Antibacterial
2OCF₃H4–8Antibacterial
3ClH20Antibacterial
4HCF₃2–4Antibacterial
5HOCF₃5Antibacterial

This table illustrates how modifications to the R group can significantly influence antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various trifluoroacetamide derivatives against MRSA, this compound showed promising results with an MIC comparable to established antibiotics. This highlights its potential as a lead compound for further development in treating resistant bacterial infections .

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines demonstrated that this compound induces apoptosis through caspase activation pathways. The compound was effective at micromolar concentrations and exhibited selectivity towards cancerous cells over normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.